Molecular structure and properties of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine
Molecular structure and properties of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine
The following technical guide provides an in-depth analysis of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine , a specialized fluorinated heterocyclic compound. This guide is structured for researchers in medicinal chemistry and drug discovery, focusing on its role as a high-value scaffold and strategic intermediate.
Status: Chemical Probe / Strategic Intermediate Class: Fluorinated Heterocycle (2-Aminothiazole)
Executive Summary
5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine (CAS: 1443377-39-6) represents a critical structural motif in modern medicinal chemistry. It combines a thiazole core —a privileged scaffold in kinase inhibitors and GPCR ligands—with two strategic modifications:
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C5-Fluorination: A bioisosteric substitution that blocks metabolic oxidation (CYP450) and modulates the electronic character of the ring.
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N-(4-methoxybenzyl) (PMB) Group: A dual-purpose moiety serving either as a lipophilic anchor for hydrophobic pocket binding or as a labile protecting group to facilitate regioselective functionalization.
This compound is primarily utilized as a late-stage intermediate for synthesizing 5-fluorothiazole-based drugs or as a chemical probe to explore structure-activity relationships (SAR) in adenosine receptor antagonists and cyclin-dependent kinase (CDK) inhibitors.
Physicochemical Profile
The introduction of the fluorine atom and the PMB group significantly alters the properties of the parent 2-aminothiazole.
| Property | Value (Calculated/Predicted) | Significance |
| Molecular Formula | C₁₁H₁₁FN₂OS | -- |
| Molecular Weight | 238.28 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery). |
| LogP (Octanol/Water) | ~2.8 - 3.2 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~41 Ų | High oral bioavailability potential (Rule of 5 compliant). |
| pKa (Thiazole N) | ~2.5 (Lowered by F) | The 5-F withdraws electron density, making the ring nitrogen less basic than unsubstituted thiazole (pKa ~5.3). |
| H-Bond Donors | 1 (NH) | Critical for hinge-binding in kinases. |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor; PMB oxygen and Thiazole N are primary acceptors. |
Synthetic Architecture & Methodology
The synthesis of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine is non-trivial due to the difficulty of direct fluorination on the electron-deficient thiazole ring. The most robust route employs Electrophilic Fluorination utilizing the PMB group to activate the system.
Core Synthetic Pathway (Graphviz Diagram)
Figure 1: The PMB group activates the thiazole amine, facilitating C5-fluorination which is otherwise sluggish on the free amine.
Detailed Experimental Protocol
Objective: Synthesis of 5-fluoro-N-(4-methoxybenzyl)thiazol-2-amine via Selectfluor-mediated fluorination.
Step 1: Protection (Reductive Amination)
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Reactants: Dissolve 2-aminothiazole (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE).
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Catalysis: Add catalytic acetic acid (0.1 eq). Stir for 2 hours to form the imine intermediate.
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Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
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Workup: Quench with sat. NaHCO₃. Extract with DCM. The PMB-protected amine is obtained as a white solid.
Step 2: C5-Fluorination (The Critical Step)
Rationale: The PMB group increases electron density at the N2 position, which resonates to C5, making it susceptible to electrophilic attack by Selectfluor.
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Setup: Dissolve N-(4-methoxybenzyl)thiazol-2-amine (1.0 eq) in anhydrous Acetonitrile (MeCN) under Nitrogen atmosphere.
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Addition: Cool the solution to 0°C. Add Selectfluor (1.1 eq) as a solid in one portion.
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Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor by LC-MS (Target Mass: 239.08 [M+H]+).
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Purification: Concentrate solvent. Redissolve in EtOAc, wash with water and brine. Purify via silica gel chromatography (Hexane:EtOAc gradient).
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Note: The fluorine atom will introduce a characteristic doublet in ¹³C NMR due to C-F coupling (~250-260 Hz).
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Structural Analysis & Medicinal Utility
This molecule is not merely a random intermediate; its structure is optimized for specific interactions in biological systems.
Structure-Activity Relationship (SAR) Logic
Figure 2: Functional decomposition of the molecule showing the pharmacological role of each moiety.
The 5-Fluoro Effect (Metabolic Stability)
In many thiazole-based drugs (e.g., Dasatinib), the C5 position is a "soft spot" for metabolic degradation by cytochrome P450 enzymes.
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Mechanism: Replacing Hydrogen with Fluorine (Van der Waals radius 1.47 Å vs 1.20 Å) sterically and electronically blocks this oxidation without significantly changing the overall shape of the molecule.
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Electronic: The strong electronegativity of Fluorine reduces the basicity of the thiazole nitrogen, potentially improving selectivity by reducing non-specific binding to acidic proteins.
The PMB Moiety (Versatility)
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As a Drug Fragment: The 4-methoxybenzyl group is highly lipophilic. In adenosine A2A receptor antagonists, similar bulky hydrophobic groups occupy the "orthosteric" binding pocket, displacing water and increasing binding affinity (entropy-driven binding).
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As a Synthetic Tool: If the target drug requires a free amine, the PMB group can be removed using Trifluoroacetic acid (TFA) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) , yielding the potent 5-fluorothiazol-2-amine core.
Applications in Drug Discovery
Researchers utilize this scaffold in two primary therapeutic areas:
A. Kinase Inhibition
Thiazole-2-amines are "hinge binders." They form hydrogen bonds with the ATP-binding site of kinases.
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Target: CDKs (Cyclin-Dependent Kinases) and Src family kinases.
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Role of 5-F: Prevents metabolic hydroxylation, prolonging the half-life of the inhibitor in vivo.
B. Adenosine Receptor Antagonism[1]
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Target: A2A and A3 Adenosine Receptors (relevant in Parkinson's disease and cancer immunotherapy).
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Mechanism: The thiazole core mimics the adenine ring of adenosine, while the PMB tail extends into the hydrophobic region of the GPCR, providing subtype selectivity.
Safety & Handling
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Hazard Classification: GHS07 (Warning).
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H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation).
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Storage: Keep in a cool, dry place (2-8°C). The fluorine atom enhances chemical stability, but the PMB group can be sensitive to strong acids.
References
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Synthesis of Fluorinated Heterocycles: Banks, R. E., et al. "1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor reagent): synthesis, properties, and applications."[1] Journal of the Chemical Society, Chemical Communications, 1992. Link
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Thiazole SAR in Kinases: Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 2004. Link
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Metabolic Blocking with Fluorine: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
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Chemical Data Source: PubChem Compound Summary for CID 3240046 (Related Analog Data). Link
